2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the triazole ring and the difluorophenyl group in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol derivatives.
Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a coupling reaction using appropriate fluorinated aromatic compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the nitro groups, if present, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the presence of the difluorophenyl group may enhance its interaction with biological targets.
Medicine
In medicinal chemistry, this compound may be investigated for its potential as a therapeutic agent. The triazole ring is a common motif in many drugs, and the compound’s structure suggests it may have activity against certain diseases or conditions.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it a candidate for various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is likely related to its ability to interact with specific molecular targets. The triazole ring may interact with enzymes or receptors, while the difluorophenyl group may enhance binding affinity. The sulfanyl group may also play a role in the compound’s activity by participating in redox reactions or forming covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-amino-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
- 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(phenyl)acetamide
- 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
Uniqueness
The uniqueness of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide lies in the combination of the triazole ring, methoxyphenyl group, sulfanyl group, and difluorophenyl group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H15F2N5O2S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C17H15F2N5O2S/c1-26-12-4-2-3-10(7-12)16-22-23-17(24(16)20)27-9-15(25)21-14-6-5-11(18)8-13(14)19/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
OZMMNRQIQOHXOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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